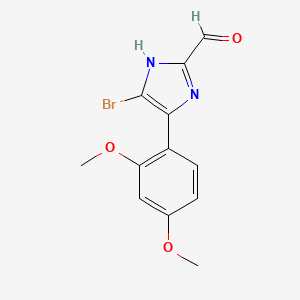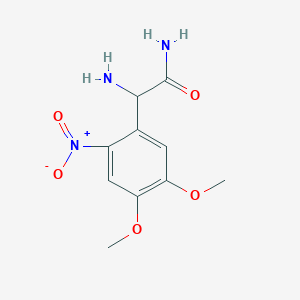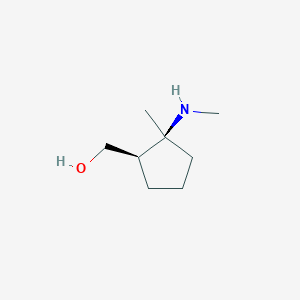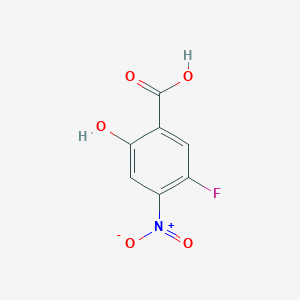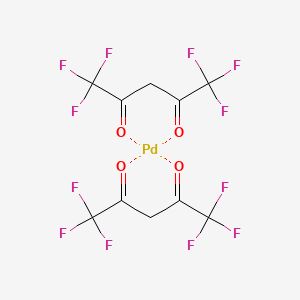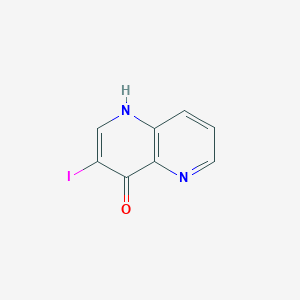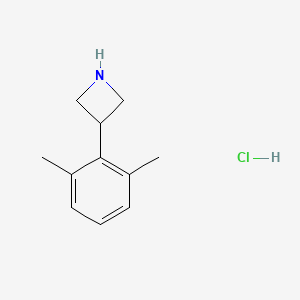
3-(2,6-Dimethylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylphenyl)azetidine Hydrochloride: is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2,6-Dimethylphenyl)azetidine Hydrochloride, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves scalable and efficient synthetic routes. Microwave irradiation and solid support methods have been employed to achieve high yields and purity. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as a solid support has been reported .
化学反应分析
Types of Reactions: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
科学研究应用
Chemistry: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride is used as a building block in organic synthesis. Its unique reactivity due to ring strain makes it valuable for constructing complex molecules .
Biology and Medicine: Azetidines, including this compound, have been explored for their potential biological activities. They are investigated for their antibacterial, antiviral, and anticancer properties .
Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specific properties. Their ability to undergo polymerization reactions makes them suitable for creating specialized coatings and materials .
作用机制
The mechanism of action of 3-(2,6-Dimethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain and unique reactivity allow it to form covalent bonds with specific biomolecules, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and context .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2,6-Dimethylphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which imparts unique reactivity and stability. Its specific substitution pattern with the 2,6-dimethylphenyl group further distinguishes it from other azetidines and related compounds .
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
3-(2,6-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-9(2)11(8)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI 键 |
BJMRTPZBMRRBMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


